molecular formula C12H4Cl4O B1345143 1,3,6,7-Tetrachlorodibenzofuran CAS No. 57117-36-9

1,3,6,7-Tetrachlorodibenzofuran

Cat. No. B1345143
CAS RN: 57117-36-9
M. Wt: 306 g/mol
InChI Key: PITDPGCTIMCYEZ-UHFFFAOYSA-N
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Description

1,3,6,7-Tetrachlorodibenzofuran is a type of chlorinated dibenzofuran (CDF), a family of chemicals that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects .


Synthesis Analysis

Most CDFs are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds . They are not deliberately produced by industry, other than for laboratory use of small amounts of CDFs for research and development purposes .


Molecular Structure Analysis

The molecular formula of 1,3,6,7-Tetrachlorodibenzofuran is C12H4Cl4O . Its average molecular mass is 305.972 g/mol and its monoisotopic mass is 303.902 g/mol .


Chemical Reactions Analysis

Theoretical studies have explored the potential role of the methylidyne radical (CH) in the transformation of tetrachlorodibenzofuran . The CH radical can attack the C–X (X = C, Cl, H, O) bonds of TCDF via the insertion modes, resulting in the formation of 13 products .


Physical And Chemical Properties Analysis

The density of 1,3,6,7-Tetrachlorodibenzofuran is 1.625g/cm3 . Its boiling point is 418.9ºC at 760mmHg .

Safety and Hazards

1,3,6,7-Tetrachlorodibenzofuran is a persistent organic pollutant . It does not react rapidly with air or water . No rapid reaction with air or water .

Future Directions

Future research could focus on better understanding the reactivity of the CH radical toward organic pollutants analogous to TCDF in the atmosphere . This could help in the control, reduction, and conversion of persistent organic pollutants (POPs), which have become important global environmental problems .

properties

IUPAC Name

1,3,6,7-tetrachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O/c13-5-3-8(15)10-6-1-2-7(14)11(16)12(6)17-9(10)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITDPGCTIMCYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C3=C(O2)C=C(C=C3Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205753
Record name 1,3,6,7-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57117-36-9
Record name 1,3,6,7-Tetrachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,6,7-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,6,7-TETRACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/618R76PFUH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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